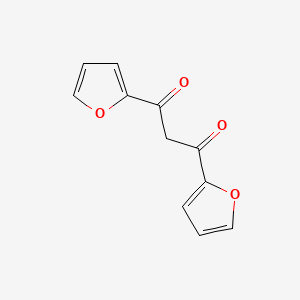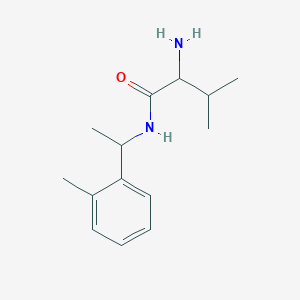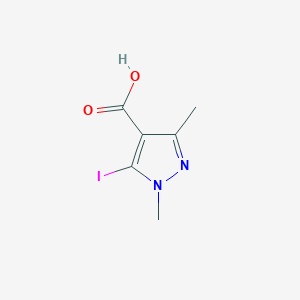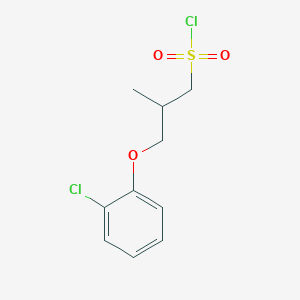
Thalidomide-O-C5-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-O-C5-OH is a derivative of thalidomide, a compound that gained notoriety in the late 1950s and early 1960s due to its teratogenic effects. Thalidomide was initially marketed as a sedative and antiemetic, particularly for pregnant women, but was later found to cause severe birth defects. Despite its tragic history, thalidomide and its derivatives have found new applications in treating various diseases, including multiple myeloma and complications of leprosy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of thalidomide and its derivatives typically involves the formation of a phthalimide ring and a glutarimide ring. One common method involves the reaction of phthalic anhydride with glutamic acid to form the intermediate phthalimidoglutaric acid, which is then cyclized to form thalidomide . The specific synthetic route for Thalidomide-O-C5-OH would involve additional steps to introduce the hydroxyl group at the C5 position.
Industrial Production Methods: Industrial production of thalidomide and its derivatives involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Thalidomide and its derivatives, including Thalidomide-O-C5-OH, undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its therapeutic properties or reduce its side effects .
Common Reagents and Conditions: Common reagents used in the reactions of thalidomide derivatives include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of thalidomide can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
Aplicaciones Científicas De Investigación
Thalidomide-O-C5-OH has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the effects of structural modifications on biological activity. In biology, it is used to investigate the mechanisms of teratogenicity and to develop safer analogs . In medicine, thalidomide derivatives are being explored for their anti-inflammatory, immunomodulatory, and anti-angiogenic properties . Industrial applications include the development of new pharmaceuticals and the study of drug metabolism and pharmacokinetics .
Mecanismo De Acción
The primary mechanism of action of thalidomide and its derivatives involves binding to the protein cereblon, which is part of the E3 ubiquitin ligase complex. This binding inhibits the ubiquitin ligase activity, leading to the degradation of specific transcription factors such as IKZF1 and IKZF3 . These transcription factors play crucial roles in cell proliferation and survival, making thalidomide derivatives effective in treating certain cancers .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Thalidomide-O-C5-OH include lenalidomide and pomalidomide, which are also derivatives of thalidomide. These compounds share a similar core structure but have different substituents that enhance their therapeutic properties and reduce side effects .
Uniqueness: this compound is unique due to the presence of the hydroxyl group at the C5 position, which can significantly alter its biological activity and pharmacokinetics. This modification can enhance its binding affinity to molecular targets and improve its therapeutic efficacy .
Conclusion
This compound is a promising compound with a complex history and a wide range of applications in scientific research and medicine. Its unique structure and mechanism of action make it a valuable tool for studying the effects of structural modifications on biological activity and for developing new therapeutic agents.
Propiedades
Fórmula molecular |
C18H20N2O6 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-(5-hydroxypentoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C18H20N2O6/c21-9-2-1-3-10-26-13-6-4-5-11-15(13)18(25)20(17(11)24)12-7-8-14(22)19-16(12)23/h4-6,12,21H,1-3,7-10H2,(H,19,22,23) |
Clave InChI |
PWGPSFOKZIHTRF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13494084.png)

![3-[4-(5-Aminopentylamino)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13494097.png)


![1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13494120.png)

![Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid](/img/structure/B13494132.png)
![Methyl[(3-methyl-1,2-thiazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13494141.png)

![Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate](/img/structure/B13494150.png)
![6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] hydrochloride](/img/structure/B13494153.png)

